molecular formula C2H5NO2 B1339739 Glycine-N,N,O-d3 CAS No. 4896-76-8

Glycine-N,N,O-d3

Cat. No.: B1339739
CAS No.: 4896-76-8
M. Wt: 78.09 g/mol
InChI Key: DHMQDGOQFOQNFH-ZRLBSURWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Glycine-N,N,O-d3 plays a significant role in biochemical reactions, particularly in the synthesis and metabolism of proteins and other biomolecules. It interacts with several enzymes, including serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine to glycine . Additionally, this compound is involved in the glycine cleavage system, a mitochondrial enzyme complex that degrades glycine to carbon dioxide and ammonia . This compound also interacts with neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptors, where it acts as a co-agonist along with glutamate .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem . This compound also modulates the expression of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses . Furthermore, it affects the synthesis of purines, heme, and proteins, which are essential for cell proliferation and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to specific receptors and transporters, such as glycine receptors and glycine transporters, to mediate its inhibitory neurotransmitter function . Additionally, this compound can inhibit or activate enzymes involved in its metabolic pathways, such as serine hydroxymethyltransferase and the glycine cleavage system . These interactions lead to changes in gene expression and cellular metabolism, influencing various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and neurotransmitter activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance anti-inflammatory responses and improve insulin sensitivity . At high doses, this compound may exhibit toxic effects, such as neurotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glycine cleavage system, serine hydroxymethyltransferase pathway, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . These pathways are crucial for the degradation and synthesis of glycine and other related biomolecules. This compound also plays a role in the biosynthesis of glutathione, heme, creatine, nucleic acids, and uric acid .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Glycine transporters, such as GlyT1 and GlyT2, are responsible for the uptake and release of glycine in the central nervous system . These transporters regulate the extracellular concentration of glycine, ensuring its availability for neurotransmission and metabolic processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. For example, the glycine cleavage system is localized in the mitochondria, where it plays a critical role in glycine degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Ammonialysis Process of Chloroacetic Acid:

      Raw Materials: Urotropine, chloroacetic acid, and ammonia.

      Process: Urotropine aqueous solution is added to a reaction kettle, followed by chloroacetic acid and ammonia gas.

  • Strecker Process:

      Raw Materials: Formaldehyde aqueous solution, ammonium chloride, and sodium cyanide.

      Process: The reaction mixture is treated with acetic acid to precipitate methylene amino acetonitrile, which is then converted to amino acetonitrile sulfate.

Industrial Production Methods:

Properties

IUPAC Name

deuterio 2-(dideuterioamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])CC(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583553
Record name (N,N,O-~2~H_3_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4896-76-8
Record name Glycine-N,N,1-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4896-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (N,N,O-~2~H_3_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

acidifying the H2NCH2COONa with sulfuric acid in an aqueous system to form glycine and sodium sulfate.
Name
H2NCH2COONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

By following the procedure of Examples 5 to 12, but replacing N-(t-butyloxycarbonyl)-S-(4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine with N-(t-butyloxycarbonyl)-S-(3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine, and replacing H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OCH3 with H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl, rat[(CH2CH2CO)105, hCys121 ]ANF-(105-126) is obtained Amino acid analysis of the product (1,Q=CH2CH2, R1=Phe, R2 =Gly, R3 =Ile, R4 =Phe, R5 =Tyr, X=S, Y1 des-Y and W is hydroxy) gave Asn+Asp (2.00), Ser (1.78), Gln (1.01), Gly(5.18), Ala (1.00), Ile (1.80), Leu (1.02), Tyr (0.99), Phe (2.00), Arg (3.45). Molecular weight was determined by FAB mass spectroscopy: C102H156N32O30S requires 2342.6: found, 2342M+.
Name
4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium deoxycholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Yield
0.1%

Synthesis routes and methods IV

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.
[Compound]
Name
dextran sulphate Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine-N,N,O-d3
Reactant of Route 2
Glycine-N,N,O-d3
Reactant of Route 3
Glycine-N,N,O-d3
Reactant of Route 4
Glycine-N,N,O-d3
Reactant of Route 5
Glycine-N,N,O-d3
Reactant of Route 6
Glycine-N,N,O-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.